Ac-ESMD-CHO (trifluoroacetate salt)
Description
Ac-ESMD-CHO (trifluoroacetate salt) is a synthetic tetrapeptide inhibitor with the chemical structure Ac-Glu-Ser-Met-Asp-CHO. It is specifically designed to target caspase-3 maturation, a critical enzyme in apoptosis (programmed cell death) . The trifluoroacetate salt form enhances its solubility and stability for experimental use.
Properties
Molecular Formula |
C21H31F3N4O12S |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |
InChI Key |
HZZVIJGPNMVREQ-ZMNOQRQPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing Ac-ESMD-CHO involves SPPS, a technique widely used for constructing peptides with sequences up to 50 amino acids. The process begins with the attachment of the C-terminal aspartic acid (Asp) residue to a resin, followed by sequential coupling of methionine (Met), serine (Ser), and glutamic acid (Glu) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The N-terminal acetylation (Ac) is introduced via acetic anhydride treatment, while the C-terminal aldehyde (CHO) is generated through oxidation of a primary alcohol or reduction of a Weinreb amide intermediate.
Critical Parameters:
-
Resin Selection : Wang or Rink amide resins are preferred for C-terminal aldehyde functionalization.
-
Coupling Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) ensure >99% coupling efficiency per cycle.
-
Oxidation Step : Sodium periodate (NaIO₄) in aqueous THF converts the C-terminal serine or threonine residue to an aldehyde without side-chain degradation.
Solution-Phase Synthesis for Small-Scale Production
For research-scale quantities (<1 g), solution-phase synthesis offers flexibility. The peptide sequence is assembled using fragment condensation, with tert-butyloxycarbonyl (Boc) protection for side chains. The aldehyde group is introduced via Edman degradation or ozonolysis, followed by trifluoroacetate salt formation through TFA-mediated deprotection.
Advantages and Limitations:
-
Yield : Typically 40–60% for tetrapeptides, lower than SPPS due to intermediate purification losses.
-
Scalability : Limited by the complexity of fragment purification and racemization risks at Met and Asp residues.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude Ac-ESMD-CHO is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (10–90%) in 0.1% TFA/water. The trifluoroacetate counterion is retained during this step, ensuring a final product with >95% purity.
Optimized HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Poroshell 120 EC-C18, 4.6 × 150 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 12.3 ± 0.5 min |
Mass Spectrometry and NMR Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (506.5 g/mol), while ¹H NMR in D₂O verifies the absence of residual protecting groups. Key NMR signals include:
-
Acetyl methyl protons : δ 2.05 ppm (singlet).
Formulation and Stability
Stock Solution Preparation
Ac-ESMD-CHO is soluble in water (1 mg/mL) and DMSO (50 mg/mL). The following table outlines stock preparation for common experimental uses:
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 1.9743 | 0.1974 |
| 5 | 9.8717 | 0.9872 |
| 10 | 19.7433 | 1.9743 |
In Vivo Formulation Guidelines
For animal studies, the compound is formulated in a vehicle containing 5% DMSO, 30% PEG300, 1% Tween 80, and 64% ddH₂O. Stability tests show no degradation after 1 month at -20°C, but freeze-thaw cycles >3 times reduce potency by 15–20%.
Quality Control and Batch Consistency
Purity and Potency Assays
-
Enzymatic Inhibition Assay : IC₅₀ of 2.5–5 μM against caspase-3 precursor cleavage in Jurkat cell lysates.
-
Endotoxin Levels : <0.1 EU/mg via Limulus amebocyte lysate (LAL) testing.
| Condition | Stability Period |
|---|---|
| -80°C (lyophilized) | 24 months |
| -20°C (solution) | 1 month |
| 25°C (solution) | 48 hours |
Chemical Reactions Analysis
Types of Reactions
Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes proteolytic cleavage reactions. It inhibits the cleavage of the 32 kDa caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, thereby blocking the formation of the p17 caspase-3 active subunit .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving Ac-ESMD-CHO (trifluoroacetate salt) include trifluoroacetic acid, protected amino acids, and various solvents such as dichloromethane and dimethyl sulfoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound .
Major Products Formed
The major product formed from the reaction involving Ac-ESMD-CHO (trifluoroacetate salt) is the inhibition of the active subunit of caspase-3, which plays a crucial role in apoptosis .
Scientific Research Applications
Ac-ESMD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used in the study of proteolytic enzymes and their inhibitors.
Biology: It helps in understanding the mechanisms of apoptosis and the role of caspase-3 in cell death.
Medicine: It is used in research related to cancer, neurodegenerative diseases, and other conditions where apoptosis plays a key role.
Industry: It is utilized in the development of therapeutic agents targeting apoptotic pathways
Mechanism of Action
Ac-ESMD-CHO (trifluoroacetate salt) exerts its effects by inhibiting the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site. This inhibition prevents the formation of the active p17 subunit of caspase-3, thereby blocking the apoptotic pathway. The molecular targets involved include the caspase-3 enzyme and its precursor peptide .
Comparison with Similar Compounds
Key Observations:
- Specificity : Ac-ESMD-CHO uniquely targets caspase-3 maturation, whereas Ac-DEVD-CHO directly inhibits active caspase-3. This distinction makes Ac-ESMD-CHO valuable for studying upstream apoptotic signaling .
- Structural Modifications : Compounds like Biotin-DEVD-CHO and Ac-AAVALLPAVLLALLAP-DEVD-CHO incorporate tags (biotin) or cell-penetrating sequences to enhance experimental utility .
- Trifluoroacetate Salt Utility : The trifluoroacetate counterion is common in peptide inhibitors (e.g., YVAD-CHO, Ac-LEHD-AMC) due to its compatibility with aqueous buffers and stability during lyophilization .
Research Findings
Ac-ESMD-CHO in Caspase-3 Studies
In contrast:
- Ac-DEVD-CHO demonstrated efficacy in reducing left ventricular remodeling in heart failure rats by lowering caspase-3 activity and apoptosis indices (e.g., apoptotic index decreased from 0.0161 to 0.016, P < 0.01) .
- YVAD-CHO (caspase-1 inhibitor) is widely used in NLRP3 inflammasome studies, showing >95% inhibition in standardized assays .
Q & A
Q. What is the biochemical role of Ac-ESMD-CHO (trifluoroacetate salt) in apoptosis research?
Ac-ESMD-CHO (Ac-Glu-Ser-Met-Asp-CHO) is a peptide-based inhibitor that selectively targets caspase-3 maturation, a key enzyme in the execution phase of apoptosis. The aldehyde (-CHO) group at the C-terminal aspartic acid residue forms a reversible covalent bond with the active-site cysteine of caspase-3, blocking its proteolytic activity . This inhibition prevents the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP), enabling researchers to study caspase-3-dependent apoptotic pathways in cell cultures or biochemical assays.
Q. How should Ac-ESMD-CHO be stored and handled to maintain stability?
- Storage : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the aldehyde group .
- Reconstitution : Use high-purity water or phosphate-buffered saline (PBS) adjusted to pH 7.4. Avoid repeated freeze-thaw cycles to preserve activity.
- Safety : Wear PPE (gloves, lab coat) during handling, as trifluoroacetate salts can irritate mucous membranes. Dispose of waste via certified biohazard protocols .
Q. What analytical methods are recommended to confirm the purity and identity of Ac-ESMD-CHO?
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 214 nm to assess purity (>95% as per supplier specifications) .
- Mass Spectrometry : Confirm molecular weight (MW: 450.5 Da for the peptide backbone; trifluoroacetate counterion adds 114.02 Da) using MALDI-TOF or ESI-MS .
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., D₂O) can verify structural integrity, though trifluoroacetate signals may overlap with peptide peaks .
Advanced Research Questions
Q. How can researchers optimize Ac-ESMD-CHO concentration and exposure time in caspase-3 inhibition assays?
- Dose-Response Curves : Test concentrations from 1–100 µM in cell lysates or live cells. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify residual caspase-3 activity .
- Kinetic Studies : Pre-incubate Ac-ESMD-CHO with caspase-3 for 15–60 minutes before adding substrates. Adjust incubation time based on IC₅₀ values (typically ~10–50 nM for caspase-3) .
- Cell Permeability : For in-cell assays, combine with membrane-penetrating agents (e.g., DMSO ≤0.1%) and validate intracellular uptake via Western blot for uncleaved PARP .
Q. How to validate the specificity of Ac-ESMD-CHO for caspase-3 over other caspases (e.g., caspase-7 or -8)?
- Enzyme Selectivity Assays : Compare inhibition efficiency across recombinant caspases (1–10) using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7; Ac-IETD-AMC for caspase-8) .
- Competitive Binding : Co-treat with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm selective caspase-3 blockade .
- Genetic Knockout Models : Use caspase-3-deficient cell lines to rule off-target effects .
Q. How to address discrepancies in apoptotic inhibition efficiency across experimental models?
- Purity Check : Verify lot-specific purity via HPLC; trifluoroacetate salt contaminants (>5%) can alter solubility or pH .
- Cell Line Variability : Test multiple cell lines (e.g., HeLa, Jurkat) with varying caspase-3 expression levels .
- Buffer Interference : Ensure assay buffers (e.g., Tris-HCl, NaCl) do not precipitate the inhibitor. Adjust ionic strength if needed .
Q. What strategies mitigate interference from the trifluoroacetate counterion in sensitive assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
